

3-Aminothietane-3-carboxylic acid chemical structure and nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminothietane-3-carboxylic acid

Cat. No.: B140804

[Get Quote](#)

An In-depth Technical Guide to 3-Aminothietane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and known properties of **3-Aminothietane-3-carboxylic acid**. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its significance as a unique amino acid analogue.

Chemical Structure and Nomenclature

3-Aminothietane-3-carboxylic acid is a non-proteinogenic amino acid containing a four-membered thietane ring. This strained heterocyclic motif imparts unique conformational constraints and physicochemical properties, making it an intriguing building block in medicinal chemistry.

The chemical structure of **3-Aminothietane-3-carboxylic acid** is as follows:

Caption: 2D Chemical Structure of **3-Aminothietane-3-carboxylic acid**.

Nomenclature:

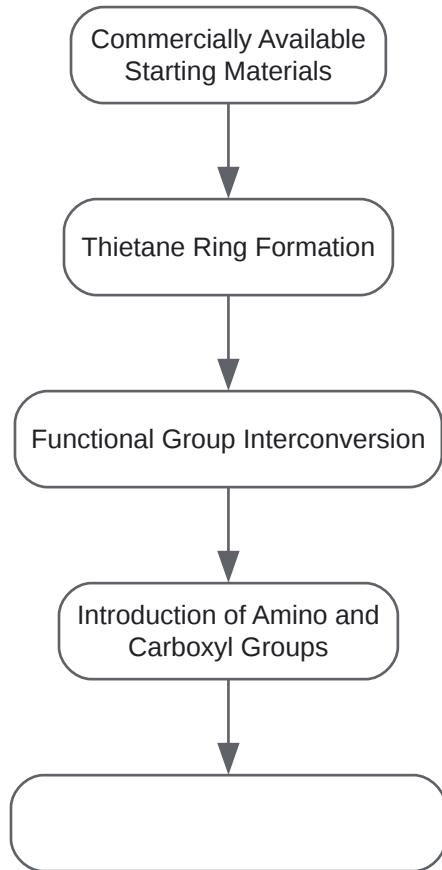
- Systematic IUPAC Name: **3-Aminothietane-3-carboxylic acid**

- CAS Number: 138650-26-7[\[1\]](#)
- Other Names: 3-Amino-3-carboxythietane, 3-Thietanecarboxylicacid,3-amino-(9CI)[\[1\]](#)

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **3-Aminothietane-3-carboxylic acid** is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C ₄ H ₇ NO ₂ S	ChemScene [1]
Molecular Weight	133.17 g/mol	ChemScene [1]
Topological Polar Surface Area (TPSA)	63.32 Å ²	ChemScene [1]
logP (octanol-water partition coefficient)	-0.4847	ChemScene [1]
Hydrogen Bond Donors	2	ChemScene [1]
Hydrogen Bond Acceptors	3	ChemScene [1]
Rotatable Bonds	1	ChemScene [1]
SMILES	O=C(O)C1(N)CSC1	ChemScene [1]


Synthesis and Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of **3-Aminothietane-3-carboxylic acid** are scarce. However, a general understanding of its synthesis can be derived from methods used for related thietane derivatives. The synthesis of 3-amino thietanes is a key area of research in medicinal chemistry due to their potential pharmacological applications.[\[2\]](#)

A plausible synthetic approach could involve a multi-step sequence starting from simpler precursors, potentially involving the formation of the thietane ring followed by the introduction of

the amino and carboxylic acid functionalities. One possible conceptual workflow is outlined below.

Conceptual Synthetic Workflow

[Click to download full resolution via product page](#)

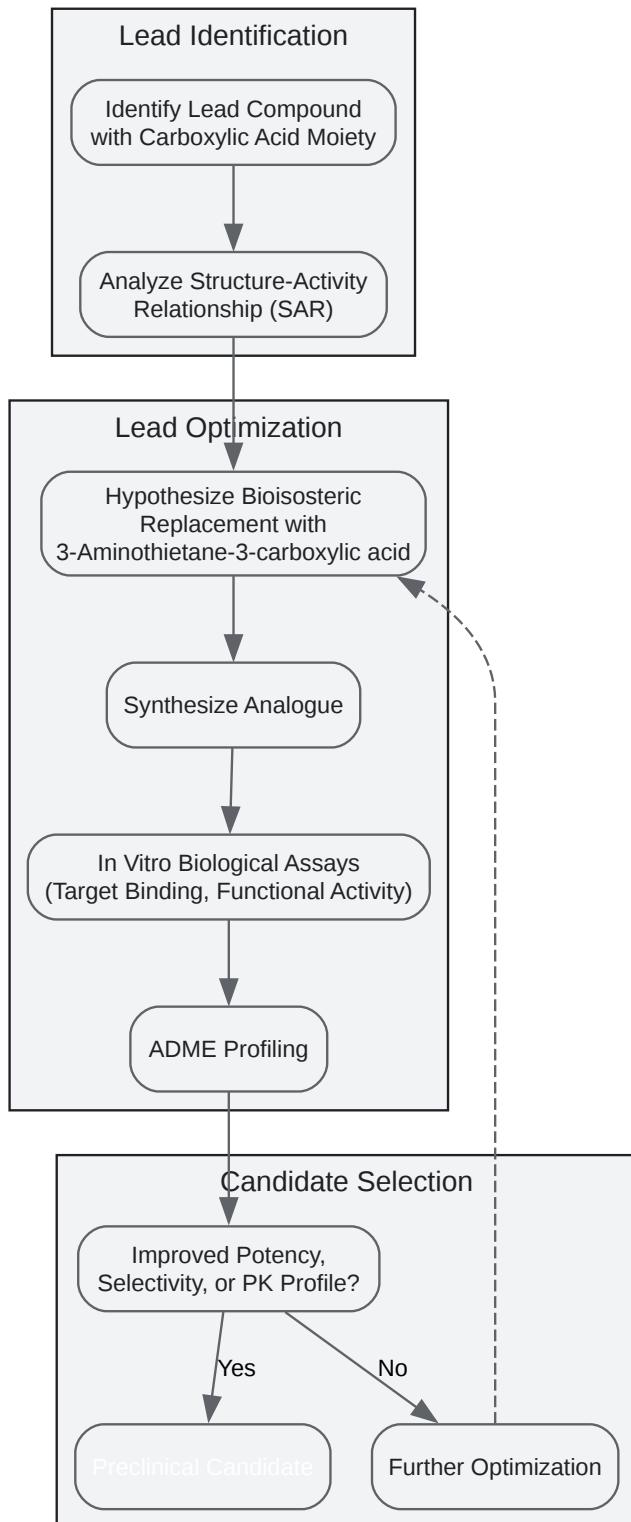
Caption: A high-level conceptual workflow for the synthesis of **3-Aminothietane-3-carboxylic acid**.

General Experimental Considerations (Hypothetical):

- Step 1: Thietane Ring Formation: This could potentially be achieved through the cyclization of a suitable precursor containing a thiol and a leaving group at the appropriate positions.
- Step 2: Functional Group Interconversion: The initially formed thietane may require modification of existing functional groups to facilitate the introduction of the desired amino and carboxyl moieties.

- Step 3: Introduction of Amino and Carboxyl Groups: This could be accomplished through various established organic chemistry reactions, such as amination and carboxylation, at the 3-position of the thietane ring.

It is important to note that this is a generalized scheme, and the actual synthesis would require careful optimization of reaction conditions, reagents, and purification methods.


Role in Drug Discovery and Development

While specific biological activities for **3-Aminothietane-3-carboxylic acid** are not extensively documented in the public domain, its structural features suggest its potential as a valuable tool in drug discovery. The carboxylic acid group is a common pharmacophore in many drugs; however, it can also present challenges related to metabolic stability and membrane permeability.^{[3][4]}

3-Aminothietane-3-carboxylic acid can be considered a bioisostere of natural amino acids and other carboxylic acid-containing molecules. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The rigid thietane ring can orient the amino and carboxylic acid groups in a specific spatial arrangement, which could lead to enhanced binding affinity and selectivity for a biological target.

The logical workflow for incorporating a novel building block like **3-Aminothietane-3-carboxylic acid** into a drug discovery pipeline is illustrated below.

Drug Discovery Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow illustrating the use of **3-Aminothietane-3-carboxylic acid** as a bioisostere in a drug discovery program.

Spectroscopic Characterization

Detailed experimental spectra for **3-Aminothietane-3-carboxylic acid** are not readily available in the public domain. However, based on its structure, the following characteristic spectroscopic features would be expected:

- ^1H NMR: The spectrum would likely show signals for the two methylene (CH_2) groups of the thietane ring and a broad singlet for the amine (NH_2) protons. The carboxylic acid proton would appear as a very broad singlet at a downfield chemical shift (typically >10 ppm).
- ^{13}C NMR: The spectrum would exhibit signals for the methylene carbons, the quaternary carbon bearing the amino and carboxyl groups, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).
- Infrared (IR) Spectroscopy: A broad O-H stretching band characteristic of a carboxylic acid would be expected in the region of $2500\text{-}3300\text{ cm}^{-1}$. A strong C=O stretching absorption for the carboxylic acid would appear around $1700\text{-}1750\text{ cm}^{-1}$. The N-H stretching of the amino group would be observed in the $3300\text{-}3500\text{ cm}^{-1}$ region.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (133.17). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thietane ring.

Conclusion

3-Aminothietane-3-carboxylic acid is a fascinating and synthetically accessible building block with significant potential in the field of drug discovery. Its unique structural and physicochemical properties make it an attractive candidate for use as a bioisostere to modulate the properties of lead compounds. While detailed biological and experimental data remain limited in the public sphere, this guide provides a solid foundation of its chemical identity and potential applications, encouraging further investigation by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [cora.ucc.ie]
- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- To cite this document: BenchChem. [3-Aminothietane-3-carboxylic acid chemical structure and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140804#3-aminothietane-3-carboxylic-acid-chemical-structure-and-nomenclature\]](https://www.benchchem.com/product/b140804#3-aminothietane-3-carboxylic-acid-chemical-structure-and-nomenclature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com